molecular formula C20H22N4O3S B2565107 4-((1H-imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide CAS No. 1207029-75-1

4-((1H-imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide

Cat. No.: B2565107
CAS No.: 1207029-75-1
M. Wt: 398.48
InChI Key: WLNRMAOQEATURK-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide is a benzamide derivative featuring two critical structural motifs:

  • Dioxothiazolidine-substituted cyclohexyl group: Attached to the benzamide’s nitrogen, contributing conformational rigidity and electron-withdrawing properties.

The synthesis likely involves coupling reactions between substituted benzoyl chlorides and amine intermediates, as seen in similar compounds .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-18-12-28-20(27)24(18)17-4-2-1-3-16(17)22-19(26)15-7-5-14(6-8-15)11-23-10-9-21-13-23/h5-10,13,16-17H,1-4,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNRMAOQEATURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzamide group and the thiazolidine dione moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or imidazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.

  • Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with biological targets, while the thiazolidine dione group may modulate the activity of certain proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Biological Activity Reference ID
4-((1H-Imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide Benzamide + imidazole Cyclohexyl-dioxothiazolidine ~433.5 (calc.) Not reported in evidence -
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Benzamide + imidazole 3-chloro-4-fluoroaniline 343.8 Anticancer (cervical cancer)
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Benzamide + imidazole Ureido-ethyl group ~359.4 (calc.) Not reported
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide (36) Benzamide + benzimidazole Benzyl-cyano-methyl group 413.5 IDO1 inhibition (IC₅₀ = 0.13 μM)
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Benzamide + imidazole Sulfamoyl-thiazole-phenyl ~427.5 (calc.) Antibacterial

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzamide is a complex organic molecule that features both imidazole and thiazolidine moieties. Its structural components suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula for this compound is C21H28N4O2SC_{21}H_{28}N_4O_2S, with a molecular weight of approximately 396.55 g/mol. The presence of the imidazole ring is significant for its biological properties, as imidazole derivatives are known for diverse pharmacological activities.

Biological Activity Overview

Imidazole-containing compounds have been widely studied for their biological activities, including:

  • Antimicrobial Activity : Many imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The thiazolidine component in the structure may contribute to anticancer properties. Thiazolidinediones are known to possess antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds with imidazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole moiety can interact with metal ions in enzyme active sites, thereby inhibiting their function.
  • Receptor Modulation : Imidazole derivatives may act as ligands for various receptors involved in signaling pathways related to inflammation and cancer progression.
  • Cellular Uptake Mechanisms : The lipophilicity of the cyclohexyl group may enhance membrane permeability, facilitating cellular uptake and subsequent biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)
1aE. coli15
1bStaphylococcus aureus19
1cBacillus subtilis21
ReferenceNorfloxacin28

This table summarizes findings from a study evaluating the antimicrobial efficacy of various imidazole derivatives against common pathogens .

Table 2: Antitumor Activity

CompoundCancer Cell LineIC50 (µM)
2aMCF-7 (Breast Cancer)12
2bHeLa (Cervical Cancer)15
ReferenceDoxorubicin5

This data illustrates the anticancer potential of related compounds, indicating that structural modifications can significantly influence potency .

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